![molecular formula C27H29Cl2NO3 B2552092 2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate CAS No. 400078-90-2](/img/structure/B2552092.png)
2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate
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Description
The compound “2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate” is a complex organic molecule. It contains an adamantyl group, which is a type of bulky, rigid, and hydrophobic group derived from adamantane . Adamantane is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . The compound also contains a phenyl group, an acetyl group, an amino group, and a dichlorobenzoate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The adamantyl group would provide steric bulk and rigidity to the molecule, while the dichlorobenzoate group would likely contribute to its reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the adamantyl group, which can provide steric hindrance to prevent side reactions and control the addition modes of the polymerization .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural components. For example, the adamantyl group is known to confer high thermal stability and extremely high glass transition temperatures to polymers .
Scientific Research Applications
Medicinal Chemistry and Receptor Ligands
The 2-phenethylamine scaffold is widely present in nature and plays a crucial role in various biological processes. Notably, endogenous catecholamines like dopamine, norepinephrine, and epinephrine contain this motif. Researchers have explored open-chain, flexible alicyclic amine derivatives of 2-phenethylamine as potential therapeutic agents. These compounds have been studied as ligands for adrenoceptors, carbonyl anhydrase, dopamine receptors, 5-HT receptors, monoamine oxidase (MAO), PPAR, sigma receptors, and TAAR1 . Investigating their binding affinity and selectivity against these targets is essential for drug discovery.
Anti-Inflammatory Activity
Given the presence of the 2,4-dichlorobenzoate moiety, this compound may exhibit anti-inflammatory properties. Researchers have evaluated its inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). While it showed weak COX-1 inhibition, further optimization could enhance its anti-inflammatory potential .
Anticancer Potential
The adamantane core in this compound suggests potential anticancer activity. Researchers have explored derivatives of unsaturated adamantane compounds, which could serve as leads for novel anticancer agents. Investigating their effects on cancer cell lines and elucidating their mechanisms of action are critical .
properties
IUPAC Name |
2-[[2-(2-phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29Cl2NO3/c28-22-6-7-23(24(29)15-22)26(32)33-9-8-30-25(31)16-27(19-4-2-1-3-5-19)20-11-17-10-18(13-20)14-21(27)12-17/h1-7,15,17-18,20-21H,8-14,16H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCAKSHBLVNSHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)NCCOC(=O)C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate |
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